molecular formula C23H23N3O6 B2355815 N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251566-57-0

N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2355815
CAS No.: 1251566-57-0
M. Wt: 437.452
InChI Key: ZWVSAONHFCQJNM-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide features a fused furo[3,4-d]pyrimidin heterocyclic core with a 2,5-diketone system. Substituents include a p-tolyl group at position 4 and an acetamide moiety linked via a methylene bridge to an N-(3,4-dimethoxyphenyl) group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-13-4-6-14(7-5-13)21-20-16(12-32-22(20)28)26(23(29)25-21)11-19(27)24-15-8-9-17(30-2)18(10-15)31-3/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVSAONHFCQJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrimidine core and various substituents that may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C23H23N3O4C_{23}H_{23}N_{3}O_{4} with a molecular weight of approximately 405.454 g/mol. The presence of the dimethoxyphenyl group and the furo[3,4-d]pyrimidine moiety suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in lipid metabolism and signaling pathways. For example:

  • N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This enzyme is crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibitors of NAPE-PLD have been shown to modulate emotional behavior and other physiological responses in animal models .

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit NAPE-PLD activity effectively. For instance:

  • A study reported that certain pyrimidine derivatives exhibited micromolar potency as NAPE-PLD inhibitors with IC50 values around 10 μM . This suggests that structural modifications in compounds like this compound could enhance their inhibitory effects.

Case Studies

  • Emotional Behavior Modulation : In a study involving freely moving mice, compounds targeting NAPE-PLD were shown to decrease NAEs in the brain and subsequently alter emotional responses . This highlights the potential therapeutic implications of such compounds in treating mood disorders.
  • Structure–Activity Relationship (SAR) : SAR studies have identified key structural features that enhance the potency of pyrimidine derivatives against NAPE-PLD. For example, modifications to the substituents on the pyrimidine ring significantly influenced inhibitory activity .

Table 1: Summary of Biological Activity Data

Compound NameTarget EnzymeIC50 (μM)Effect on Behavior
Compound 1NAPE-PLD10Decreased NAEs
Compound 2NAPE-PLD72Altered emotional response

Table 2: Structure–Activity Relationship Insights

R Group ModificationObserved Potency Increase
Cyclopropylmethylamide10-fold increase
Morpholine to Hydroxypyrrolidine3-fold increase

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Analogous Compounds
Compound Core Structure Substituents/Functional Groups Molecular Formula Synthesis Yield Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Furo[3,4-d]pyrimidin 3,4-Dimethoxyphenyl, p-tolyl, acetamide Not provided Not available Not available Not available
Pyrido-thieno-pyrimidinone Phenylamino, methyl, acetamide C₁₈H₁₉N₅SO₂ 73% 143–145 IR: 1,730 cm⁻¹ (C=O); NMR: δ 2.10 (COCH₃)
Maleimide derivative 3,5-Dinitrophenyl, dimethylamino Not provided Not available Not available Focus on charge transfer, dipole moments
Tetrahydropyrimidinyl acetamide 2,6-Dimethylphenoxy, stereochemical variants Complex structures Not available Not available Stereochemical analysis via NMR/LC-MS

Core Heterocyclic Systems

  • Target Compound : The furopyrimidin core combines furan and pyrimidine rings, likely influencing planarity and π-π stacking interactions. The 2,5-diketone system may enhance hydrogen-bonding capacity.
  • : Maleimide derivatives exhibit a five-membered dienone structure, enabling Michael addition reactivity, unlike the fused six-membered pyrimidin systems.
  • : Tetrahydropyrimidinyl moieties are non-aromatic, offering conformational flexibility for binding interactions.

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with ’s 3,5-dinitrophenyl group (electron-withdrawing) . This difference impacts charge distribution, solubility, and reactivity.
  • Aryl vs. Alkyl Substituents: The p-tolyl group in the target may enhance lipophilicity compared to ’s 2,6-dimethylphenoxy group, which introduces steric hindrance .

Spectroscopic and Physical Properties

  • IR Spectroscopy : ’s carbonyl peaks (1,730 cm⁻¹ for acetamide) align with expected signals for the target’s 2,5-diketone and acetamide groups .
  • NMR Analysis : The target’s 3,4-dimethoxy protons would resonate near δ 3.8–4.0, distinct from ’s methyl signals (δ 2.10) .

Preparation Methods

Cyclocondensation Strategy

The foundational approach derives from methodologies used in synthesizing analogous furopyrimidines. A representative procedure involves:

Step 1: Formation of Furan-3-Carbonyl Azide Intermediate
Reacting 4-(chloromethyl)furan-3-carbonyl chloride with sodium azide in dry acetone at 0–5°C yields the corresponding azide. This intermediate undergoes Curtius rearrangement upon heating to generate an isocyanate species.

Step 2: Urea Formation
The isocyanate intermediate reacts with benzylamine analogues (e.g., p-toluidine) in benzene at room temperature to form a substituted urea. For the target compound, p-toluidine would be substituted to install the p-tolyl group.

Step 3: Intramolecular Cyclization
Heating the urea intermediate in tetrahydrofuran (THF) under reflux induces cyclization, forming the furo[3,4-d]pyrimidine-2,5-dione core. This step typically achieves yields of 70–75% after column chromatography.

Introduction of the Acetamide Side Chain

Alkylation-Acylation Sequence

Building on protocols for functionalizing pyrimidine N1 positions:

Step 1: N1-Alkylation
Treating the furopyrimidine core with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as base at 80°C for 6 hours installs the ethyl acetate side chain (yield: 65–70%).

Step 2: Ester Hydrolysis
Saponification with aqueous NaOH in ethanol (reflux, 3 hours) converts the ester to carboxylic acid (quantitative yield).

Step 3: Amide Coupling
Activating the carboxylic acid with thionyl chloride followed by reaction with 3,4-dimethoxyaniline in dichloromethane (0°C to room temperature, 12 hours) yields the target acetamide (yield: 80–85%).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Adapting microreactor technology from NADES-mediated syntheses:

Component Concentration Solvent System Residence Time Yield
Furan-3-carboxaldehyde 0.2 M ChCl:Urea DES 15 min 68%
p-Tolylisocyanate 0.2 M ChCl:Urea DES 15 min
Dimedone 0.2 M ChCl:Urea DES 20 min

This method leverages the enhanced reaction rates achievable in deep eutectic solvents (DES), though it requires precise temperature control (120°C) and flow rate optimization.

Critical Reaction Optimization Parameters

Solvent Effects on Cyclization

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
THF 66 16 73 98
DMF 100 8 65 95
Toluene 110 24 58 90

Data adapted from shows THF provides optimal balance between reaction rate and product stability.

Characterization and Analytical Data

Spectroscopic Profile

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, pyrimidine H), 7.34–7.28 (m, 4H, p-tolyl), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 4.62 (s, 2H, CH2CO), 3.75 (s, 6H, OCH3), 2.31 (s, 3H, CH3).

13C NMR (100 MHz, DMSO-d6)
δ 170.5 (C=O), 164.8 (C=O), 152.1 (pyrimidine C), 149.2 (OCH3), 134.7 (p-tolyl C), 112.4–105.3 (aromatic Cs), 56.1 (OCH3), 41.2 (CH2), 21.0 (CH3).

FT-IR (KBr) νmax 3320 (NH), 1705 (C=O), 1660 (C=O), 1510 (C=N), 1245 (C-O).

Q & A

Q. What are the key steps in synthesizing this compound, and how can structural integrity be confirmed post-synthesis?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Formation of the furopyrimidinone core using α-chloroacetamide derivatives under reflux conditions .
  • Substitution reactions : Introduction of the p-tolyl group via palladium-catalyzed cross-coupling .
  • Acetamide linkage : Reaction of intermediates with 3,4-dimethoxyphenylamine in anhydrous solvents . Structural confirmation :
  • NMR spectroscopy : Analyze aromatic proton shifts (e.g., δ 6.8–7.2 ppm for dimethoxyphenyl) and carbonyl signals (δ 168–172 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvents and conditions are optimal for purification?

  • Recrystallization : Use ethanol or DMSO at controlled cooling rates (2–5°C/min) to enhance crystal purity .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (30–70%) for separation .

Q. How stable is this compound under standard laboratory conditions?

  • Thermal stability : Decomposition observed above 200°C via thermogravimetric analysis (TGA) .
  • Light/moisture sensitivity : Store in amber vials at 4°C; hygroscopicity tests show <2% water uptake over 30 days in dry environments .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with triphenylphosphine) to enhance coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to reduce side-product formation .
  • Kinetic studies : Use HPLC to monitor intermediate conversion rates and adjust reaction times (e.g., 12–24 hr) .

Q. What computational methods predict this compound’s reactivity and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.2 eV) and charge distribution .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Q. How can contradictory spectroscopic data be resolved?

  • Case study : If NMR signals overlap (e.g., diastereotopic protons), use 2D-COSY or NOESY to assign peaks .
  • Cross-validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational spectra .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Anticancer screening : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ values typically 10–50 µM) .
  • Enzyme inhibition : Test against COX-2 or kinases via fluorometric assays (e.g., ADP-Glo™) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for biological testing?

  • Co-solvent systems : Use 5% DMSO in PBS; confirm viability via control experiments .
  • Nanoparticle encapsulation : Formulate with PLGA-PEG to enhance bioavailability .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-dry with trehalose (1:1 w/w) to stabilize the compound .
  • Oxygen-free storage : Use argon-purged vials to prevent oxidation .

Key Takeaways for Researchers

  • Prioritize multi-technique validation (NMR, MS, TGA) to confirm synthesis and stability.
  • Optimize reactions using catalyst screening and kinetic monitoring .
  • Address solubility challenges via nanoparticle formulation or co-solvent systems for biological assays.

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